![molecular formula C14H16ClN5S B300352 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone](/img/structure/B300352.png)

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

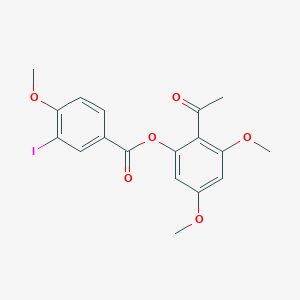

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone, also known as MTT-CH, is a chemical compound that has been widely used in scientific research. It is a derivative of hydrazone and triazine, and its structure contains a methylsulfanyl group, a triazine ring, a butanone group, and a chlorophenyl group. MTT-CH has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone is not fully understood, but it is believed to involve the reduction of the triazine ring by cellular enzymes or electron donors, leading to the formation of formazan. The reduction reaction is thought to be influenced by the presence of the methylsulfanyl group and the hydrazone moiety. The exact mechanism of reduction may vary depending on the cell type and experimental conditions.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. This compound has been reported to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone has several advantages as a lab reagent. It is easy to use, and the assay protocol is well established. The reagent is stable and can be stored for long periods of time. The assay is relatively inexpensive and can be performed in a high-throughput manner. However, there are also limitations to the use of this compound. The assay is sensitive to certain experimental conditions, such as pH and temperature, which can affect the reduction reaction. The assay is also dependent on the metabolic activity of the cells, which may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone in scientific research. One potential direction is the development of new assays and applications for the reagent. For example, this compound could be used as a substrate for enzyme assays or as a redox indicator in other biochemical assays. Another direction is the modification of the this compound structure to improve its properties or to target specific cellular pathways. Finally, this compound could be used in combination with other reagents or drugs to enhance its therapeutic potential.

Synthesis Methods

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate and finally the reaction with methyl iodide. The final product is obtained through purification and crystallization steps. The synthesis process has been well established and can be easily reproduced in the laboratory.

Scientific Research Applications

1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (2-chlorophenyl)hydrazone has been used in various scientific research applications. One of the most common applications is its use as a cell viability assay reagent. This compound is reduced by living cells to formazan, which can be quantified spectrophotometrically. This assay is widely used to assess cell proliferation and cytotoxicity in vitro. This compound has also been used as a redox indicator in biochemical assays and as a substrate for enzyme-catalyzed reactions.

properties

Molecular Formula |

C14H16ClN5S |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

2-chloro-N-[(Z)-1-(3-methylsulfanyl-1,2,4-triazin-5-yl)butylideneamino]aniline |

InChI |

InChI=1S/C14H16ClN5S/c1-3-6-12(13-9-16-20-14(17-13)21-2)19-18-11-8-5-4-7-10(11)15/h4-5,7-9,18H,3,6H2,1-2H3/b19-12- |

InChI Key |

SGEQTSZNEBUCSL-UNOMPAQXSA-N |

Isomeric SMILES |

CCC/C(=N/NC1=CC=CC=C1Cl)/C2=CN=NC(=N2)SC |

SMILES |

CCCC(=NNC1=CC=CC=C1Cl)C2=CN=NC(=N2)SC |

Canonical SMILES |

CCCC(=NNC1=CC=CC=C1Cl)C2=CN=NC(=N2)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)

![[4-(4-Bromo-phenyl)-thiazol-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B300272.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B300275.png)

![2-{[2-(1-Piperidinyl)-1-cyclopenten-1-yl]imino}malononitrile](/img/structure/B300292.png)

![Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)

![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)